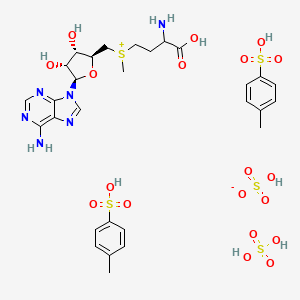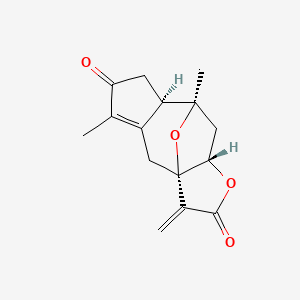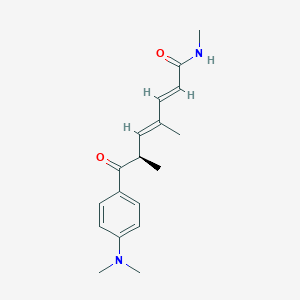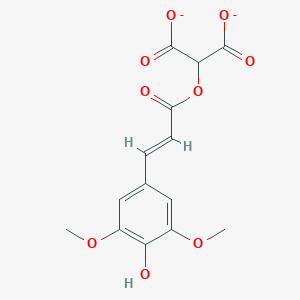
Sinapoyltartronate(2-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sinapoyltartronate(2-) is dicarboxylate anion of sinapoyltartronic acid. It is a conjugate base of a sinapoyltartronic acid.
Applications De Recherche Scientifique
Bioactivity and Therapeutic Potential
Sinapic acid, closely related to Sinapoyltartronate(2-), is prevalent in the plant kingdom, including fruits, vegetables, cereals, and oilseed crops. It is known for its antioxidant, antimicrobial, anti-inflammatory, anticancer, and anti-anxiety activities. Its derivatives, like 4-Vinylsyringol and Sinapine, have applications in food processing, cosmetics, pharmaceuticals, and potentially in various disease treatments due to their antioxidative and other medicinal properties (Nićiforović & Abramovič, 2014).
Nanotechnology and Sensing Applications
Boron-doped silicon nanowires (SiNWs) have been utilized to create sensors for biological and chemical species, potentially relevant for detecting derivatives of sinapic acid and similar compounds. This technology demonstrates the capacity for sensitive, label-free, real-time detection of a wide range of substances (Cui, Wei, Park, & Lieber, 2001).
Medicinal Surface Modification
Silicon nanowires modified with bisphosphonates, like the antiosteoporotic drug alendronate, show significant effects on acellular calcification and stromal cell proliferation, which could be relevant for compounds related to sinapic acid in orthopedic applications (Jiang, Fan, Belabassi, Akkaraju, Montchamp, & Coffer, 2009).
Antioxidant and Anti-inflammatory Properties
Sinapic acid exhibits potent antioxidant and anti-inflammatory effects, potentially relevant for sinapoyltartronate(2-). This bioactivity includes neuroprotective and antibacterial activities, positioning it as a versatile molecule in health-related areas, particularly in managing oxidative stress-induced diseases and aging (Chen, 2015).
Metabolic Disorder and Diabetes Management
Sinapic acid has demonstrated anxiolytic-like properties and the potential to ameliorate hyperglycemia through PLC-PKC signals, enhancing glucose utilization. This suggests potential applications in managing diabetes and related metabolic disorders (Cherng, Tsai, Chung, Lai, Kuo, & Cheng, 2013).
Bone Regeneration and Osteoporosis Treatment
Research indicates that sinapic acid-loaded nanoparticles in polycaprolactone fibers can promote bone formation, suggesting a role in bone regeneration and potential applications in treating osteoporosis (Balagangadharan, Trivedi, Vairamani, & Selvamurugan, 2019).
Propriétés
Formule moléculaire |
C14H12O9-2 |
|---|---|
Poids moléculaire |
324.24 g/mol |
Nom IUPAC |
2-[(E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoyl]oxypropanedioate |
InChI |
InChI=1S/C14H14O9/c1-21-8-5-7(6-9(22-2)11(8)16)3-4-10(15)23-12(13(17)18)14(19)20/h3-6,12,16H,1-2H3,(H,17,18)(H,19,20)/p-2/b4-3+ |
Clé InChI |
BILXTXFCLYPNMR-ONEGZZNKSA-L |
SMILES isomérique |
COC1=CC(=CC(=C1O)OC)/C=C/C(=O)OC(C(=O)[O-])C(=O)[O-] |
SMILES canonique |
COC1=CC(=CC(=C1O)OC)C=CC(=O)OC(C(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







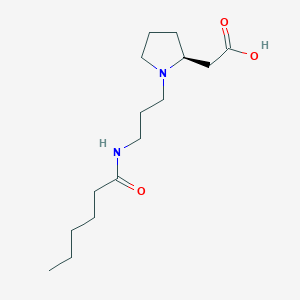
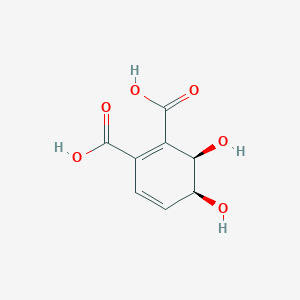

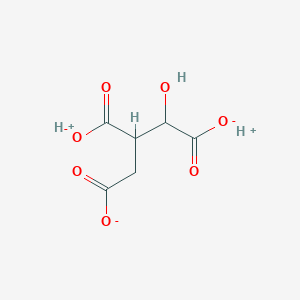
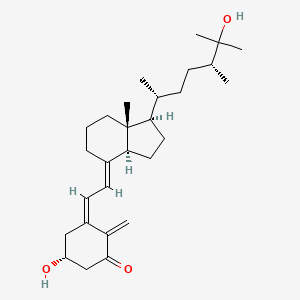
![alpha-D-mannopyranosyl-(1->6)-[alpha-D-mannopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->2)-alpha-D-mannopyranosyl-(1->3)]-beta-D-mannopyranosyl-(1->4)-2-acetamido-2-deoxy-beta-D-glucopyranosyl-(1->4)-2-acetamido-2-deoxy-alpha-D-glucopyranosyl dolichyl dihydrogen diphosphate](/img/structure/B1263667.png)
